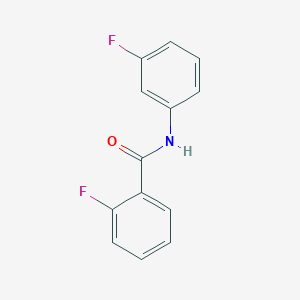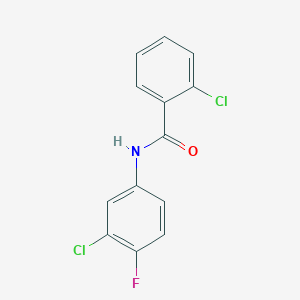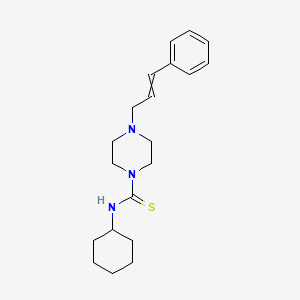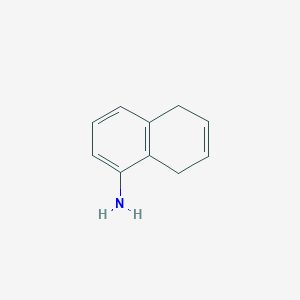![molecular formula C13H9ClO3 B1633900 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid CAS No. 58110-37-5](/img/structure/B1633900.png)
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
Vue d'ensemble
Description
“3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid” is a chemical compound with the empirical formula C13H9ClO3 . It has a molecular weight of 352.12 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid” can be represented by the SMILES stringOC(=O)\C=C\c1ccc(o1)-c2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ . Chemical Reactions Analysis
While specific chemical reactions involving “3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid” are not available, related compounds have been studied for their antiproliferative activity in human leukemia cell lines .Physical And Chemical Properties Analysis
“3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid” is a solid compound with a melting point of 195-199 °C . It has a molecular weight of 352.12 and an empirical formula of C13H9ClO3 .Applications De Recherche Scientifique
Antibacterial Activity
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: has been investigated for its antibacterial potential. Researchers have synthesized derivatives and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa . Further studies could explore its mechanism of action and potential clinical applications.
Antimalarial Properties
In the context of antimalarial drug discovery, this compound’s structural features have piqued interest. Researchers have explored analogues containing a furan ring and a chlorophenyl moiety. These derivatives exhibit activity against both sexual and asexual stages of the malaria parasite . Investigating their mode of action and optimizing their pharmacokinetic properties could lead to novel antimalarial agents.
Urease Inhibition
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: derivatives were screened for urease inhibitory activity. Several furan chalcones displayed promising results, suggesting their potential as urease inhibitors . Urease inhibition is relevant in the context of diseases associated with urease-producing bacteria.
Cytotoxic Effects
Chalcones derived from this compound were tested for cytotoxic effects against lung carcinoma cells. Understanding their impact on cancer cell viability could guide further research in oncology .
Synthetic Chemistry
The compound’s synthetic chemistry has been explored, including its one-step synthesis from 4-cyanophenylhydrazine hydrochloride and 5-arylfurfurals. Investigating reaction mechanisms and optimizing synthetic routes could enhance its accessibility for research purposes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSINWFYJYHUBV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid | |
CAS RN |
58110-37-5 | |
| Record name | 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
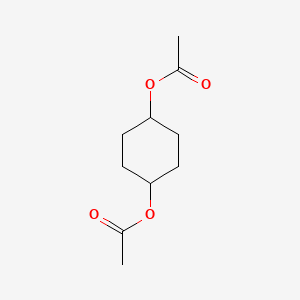

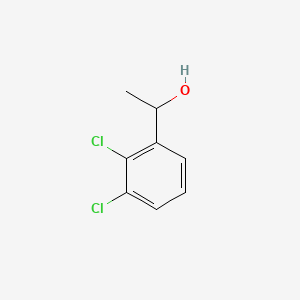
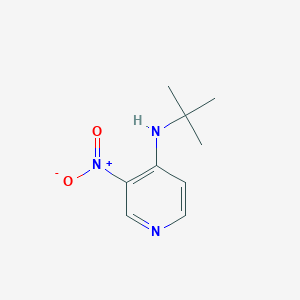

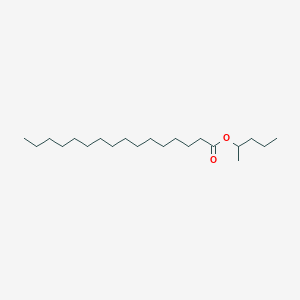
![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)
